![molecular formula C13H7FN2 B12583094 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile CAS No. 648418-50-2](/img/structure/B12583094.png)
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable target for drug development and other scientific research.
準備方法
The synthesis of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves several steps, typically starting with the construction of the pyrrolo[2,1-a]isoquinoline core. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process. This reaction uses visible light irradiation and tolerates various functional groups, including ester, nitrile, ketone, and alkene, achieving yields of up to 94% . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce nitriles to amines.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide or silver nitrate.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
科学的研究の応用
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
類似化合物との比較
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as trifluoromethyl-pyrrolo[2,1-a]isoquinolines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The presence of the fluorine atom in this compound provides unique advantages in terms of stability and bioavailability, distinguishing it from other derivatives.
Conclusion
This compound is a versatile and valuable compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a promising candidate for further study and application.
特性
CAS番号 |
648418-50-2 |
|---|---|
分子式 |
C13H7FN2 |
分子量 |
210.21 g/mol |
IUPAC名 |
2-fluoropyrrolo[2,1-a]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H7FN2/c14-11-7-12-10-4-2-1-3-9(10)5-6-16(12)13(11)8-15/h1-7H |
InChIキー |
ZRLZADXMABWQLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN3C2=CC(=C3C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
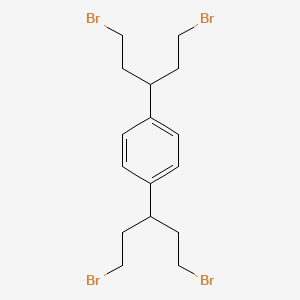
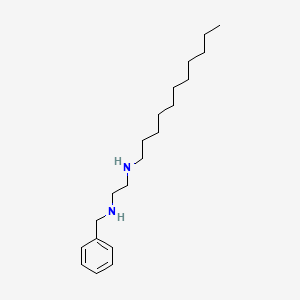
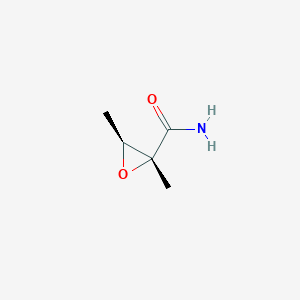
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
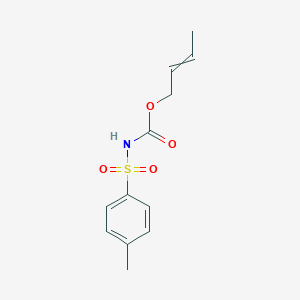
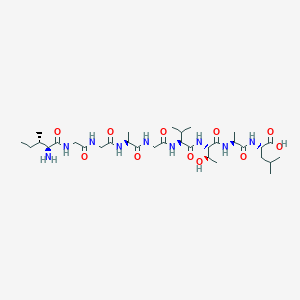

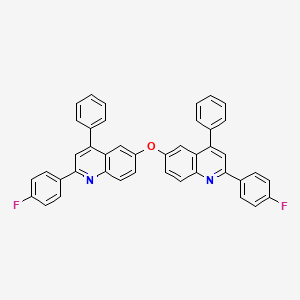
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
